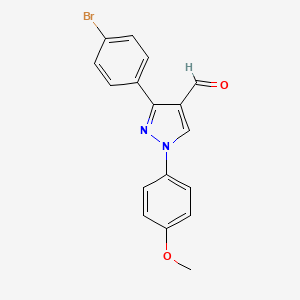

![molecular formula C21H21N7OS B12015494 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 353773-59-8](/img/structure/B12015494.png)

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring multiple functional groups, including triazole and benzotriazole moieties

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamid umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz beginnt mit der Herstellung der Triazol- und Benzotriazol-Zwischenprodukte, gefolgt von ihrer Kupplung durch eine Reihe von nukleophilen Substitutions- und Kondensationsreaktionen.

Herstellung von Triazol-Zwischenprodukten: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazin und einer geeigneten Dicarbonylverbindung unter sauren Bedingungen synthetisiert werden.

Herstellung von Benzotriazol-Zwischenprodukten: Benzotriazol kann aus o-Phenylendiamin und Natriumnitrit in Gegenwart einer Säure synthetisiert werden.

Kupplungsreaktion: Die Triazol- und Benzotriazol-Zwischenprodukte werden dann unter Verwendung eines geeigneten Linkers, wie z. B. einer Allylgruppe, unter basischen Bedingungen gekoppelt, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Allylgruppe, was zur Bildung von Epoxiden oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Triazol- oder Benzotriazolringe anvisieren, was möglicherweise zur Bildung von Dihydroderivaten führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Acetamid- oder Thioether-Positionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Allylgruppe zu Epoxiden führen, während die nukleophile Substitution an der Acetamid-Position verschiedene funktionelle Gruppen einführen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Ligand in der Koordinationschemie verwendet werden und Komplexe mit verschiedenen Metallen bilden. Diese Komplexe können auf ihre katalytischen Eigenschaften oder als Modelle für biologische Systeme untersucht werden.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biochemischer Pfade untersucht werden, die Triazol- und Benzotriazol-Derivate beinhalten.

Medizin

Medizinisch könnte die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. antimikrobielle, antifungale oder Antikrebsaktivitäten. Ihre einzigartige Struktur ermöglicht möglicherweise die Interaktion mit bestimmten biologischen Zielstrukturen.

Industrie

In der Industrie könnte die Verbindung aufgrund ihrer Stabilität und funktionalen Vielseitigkeit bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamid seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. So kann es als Enzyminhibitor an die aktive Stelle des Enzyms binden und den Zugang des Substrats blockieren und die Enzymaktivität hemmen. Die beteiligten molekularen Ziele und Pfade würden je nach dem spezifischen biologischen oder chemischen Kontext variieren.

Wirkmechanismus

The mechanism by which 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1H-Benzotriazol: Ein einfacheres Benzotriazol-Derivat, das oft als Korrosionsschutzmittel und in fotografischen Chemikalien verwendet wird.

1,2,4-Triazol: Eine basische Triazol-Verbindung mit Anwendungen in der Landwirtschaft als Fungizid und in der Pharmazie.

Allyltriazole: Verbindungen mit einer Allylgruppe, die an einen Triazolring gebunden ist, die in verschiedenen synthetischen Anwendungen verwendet werden.

Einzigartigkeit

Was 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamid auszeichnet, ist die Kombination mehrerer funktioneller Gruppen, die eine einzigartige Reihe von chemischen Eigenschaften und potenziellen Anwendungen bietet. Ihre Struktur ermöglicht eine vielfältige Reaktivität und Interaktion mit verschiedenen biologischen und chemischen Systemen, was sie zu einer vielseitigen Verbindung für Forschung und industrielle Nutzung macht.

Eigenschaften

CAS-Nummer |

353773-59-8 |

|---|---|

Molekularformel |

C21H21N7OS |

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C21H21N7OS/c1-3-11-27-19(13-28-18-10-5-4-9-17(18)23-26-28)24-25-21(27)30-14-20(29)22-16-8-6-7-15(2)12-16/h3-10,12H,1,11,13-14H2,2H3,(H,22,29) |

InChI-Schlüssel |

HGZMKCKNXRLBMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)

![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)

![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)